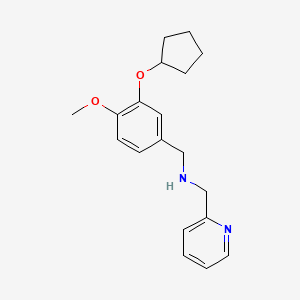
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as CPNP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. CPNP is a selective agonist for the sigma-1 receptor, which is a protein present in various tissues of the body, including the brain. The sigma-1 receptor has been implicated in several physiological and pathological processes, such as pain perception, neuroprotection, and addiction.
Mécanisme D'action
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, calcium signaling, and protein folding. Activation of the sigma-1 receptor by 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine leads to the modulation of intracellular signaling pathways, which can result in a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular calcium signaling. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested to have potential therapeutic effects in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor. One direction is to investigate the potential therapeutic effects of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in the treatment of depression and anxiety disorders. Another direction is to investigate the role of sigma-1 receptors in addiction and pain perception. Moreover, further research is needed to elucidate the precise mechanism of action of 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor in different physiological and pathological processes. Finally, the development of more selective and less toxic sigma-1 receptor agonists may provide new insights into the role of this receptor in health and disease.
Méthodes De Synthèse
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-cyclopentyloxy-4-methoxybenzaldehyde with pyridine-2-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been used in various scientific research studies to investigate the role of the sigma-1 receptor in different physiological and pathological processes. For instance, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has also been used to investigate the role of sigma-1 receptors in pain perception and addiction. Moreover, 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
Propriétés
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-9-15(12-19(18)23-17-7-2-3-8-17)13-20-14-16-6-4-5-11-21-16/h4-6,9-12,17,20H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACAEASSNUCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)
![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)



![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)